molecular formula C13H15N3O B3210379 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- CAS No. 106730-70-5

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-

Cat. No.: B3210379
CAS No.: 106730-70-5
M. Wt: 229.28 g/mol
InChI Key: NSFXGEUOJPPNLI-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- is a complex organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of a butenone moiety conjugated with an imidazo[1,2-a]pyridine ring system, which is further substituted with a dimethylamino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)-3-buten-2-one with an imidazo[1,2-a]pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the α,β-unsaturated ketone moiety, which can undergo Michael addition reactions with nucleophiles. This reactivity is crucial for its biological activities, as it can form covalent bonds with biomolecules, leading to alterations in their function.

Comparison with Similar Compounds

    4-(Dimethylamino)-3-buten-2-one: Shares the butenone and dimethylamino functionalities but lacks the imidazo[1,2-a]pyridine ring.

    3-Imidazo[1,2-a]pyridine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: The presence of both the dimethylamino group and the imidazo[1,2-a]pyridine ring in 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields.

Biological Activity

3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Name : 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-
  • CAS Number : 136117-87-8
  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.2777 g/mol

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of dimethylaminobutene with imidazo[1,2-a]pyridine derivatives under specific conditions to yield the desired product with high purity and yield .

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. A study highlighted that various synthesized compounds demonstrated cytotoxic effects against human cervical carcinoma HeLa cells. The most active compounds were noted to inhibit Rab geranylgeranylation, which is crucial for cancer cell proliferation .

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (µM)Target
1b25RGGT
1c50RGGT
1e75RGGT
1g100RGGT

CLK1 Kinase Inhibition

Another significant finding is the inhibition of cdc2-like kinase 1 (CLK1) by certain derivatives. A potent inhibitor derived from this class exhibited an IC50 value of 4 nM against CLK1 kinase. This inhibition was linked to the induction of autophagy in cancer cells, suggesting a potential therapeutic pathway for autophagy-related diseases .

The biological activity of these compounds is largely attributed to their ability to interact with specific kinases and enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Protein Geranylgeranylation : The compound disrupts the prenylation process essential for the function of several proteins involved in cell signaling and growth.
  • Autophagy Induction : By inhibiting CLK1, these compounds can modulate autophagic processes, which are critical in cancer biology.

Case Studies

Several studies have explored the biological implications of imidazo[1,2-a]pyridine derivatives:

  • Study on HeLa Cells : A series of compounds were tested for their cytotoxic effects on HeLa cells. The results indicated a clear dose-dependent response with several compounds achieving significant inhibition at concentrations below 100 µM .
  • CLK1 Inhibition Study : The discovery of a potent CLK1 inhibitor among imidazo[1,2-a]pyridine derivatives was reported to significantly affect downstream signaling pathways associated with cell survival and proliferation .

Properties

IUPAC Name

4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(17)12(9-15(2)3)11-4-5-13-14-6-7-16(13)8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFXGEUOJPPNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709204
Record name 4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106730-70-5
Record name 4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 200 ml of N,N-dimethylformamide, 33.17 g of 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone was stirred at 80° C. for 1 hour, together with 45.4 g of N,N-dimethylformamide dimethyl acetal. After cooling, the solvent was removed by distillation under reduced pressure. The residue was purified by silica gel chromatography (eluted with chloroform-methanol=97:3) to obtain 32.46 g (74.5%) of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one.
Quantity
33.17 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-
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3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-
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3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl-

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